1,3-Diphenylpropan-2-amine
Description
Contextualization of 1,3-Diphenylpropan-2-amine within Organic Synthesis
This compound serves as a valuable building block and intermediate in various organic synthesis endeavors. Its structure, featuring a central propyl amine core flanked by two phenyl groups, provides a versatile scaffold for the construction of more complex molecules. The presence of the primary amine group allows for a wide range of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions.
One notable application is its use as a precursor in the synthesis of β-aminoketones through Mannich reactions. For instance, multicomponent one-pot reactions involving aryl aldehydes, amines, and ketones like 1,3-diphenylpropan-2-one (a related compound) can yield β-aminoketones in high yields. rsc.org Furthermore, the hydrochloride salt of this compound is also a documented and commercially available derivative, expanding its utility in various synthetic and research applications. nih.gov
Historical Development and Early Academic Investigations
Early investigations into compounds with similar structural motifs date back to the mid-20th century. While specific early studies solely focused on this compound are not extensively documented in readily available literature, the broader class of phenylalkylamines has been a subject of interest for a considerable time. The synthesis of its precursor, 1,3-diphenylpropan-2-one, has been described in various contexts, including its preparation from chalcone (B49325). rsc.org The reduction of such ketones or their corresponding oximes represents a classical route to amines like this compound. For example, the crystal structure of 1,3-diphenyl-propan-2-one oxime has been described, highlighting its role as a precursor in the preparation of the corresponding ketone and, by extension, the amine. scispace.com
Structural Characteristics and Conformational Considerations for Research
The structure of this compound is characterized by a three-carbon chain with an amine group at the second carbon and phenyl groups at the first and third carbons. This arrangement leads to a degree of conformational flexibility, with rotation possible around the various single bonds. The spatial arrangement of the two bulky phenyl groups relative to the amine group is a key feature influencing its reactivity and interactions with other molecules.
Conformational analysis of related six-membered diamine chelate rings has been a subject of study, providing insights into the preferred spatial arrangements of such structures. acs.org While a detailed conformational analysis specifically for this compound is not extensively published, principles from related studies can be applied to understand its likely conformations in different environments. The hydrochloride salt of the compound has also been characterized, and its properties are documented. nih.gov
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and its derivatives continues to explore its potential in various fields. Its structural similarity to other biologically active amines makes it a scaffold of interest for medicinal chemistry investigations. For example, derivatives of the related 1,3-diphenylpropan-1-ones have been studied as allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors, indicating the potential for this chemical backbone in drug discovery. researchgate.net
Furthermore, the synthesis of amines, including those with structures analogous to this compound, remains an active area of research. Modern synthetic methods, such as those employing nickel-based homogeneous catalysts for the selective synthesis of primary amines, are continually being developed. rsc.org The use of continuous flow synthesis for the preparation of related N-methyl secondary amines from their corresponding alcohols also highlights the ongoing efforts to develop more efficient and scalable synthetic routes. acs.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H17N |
| Molecular Weight | 211.30 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 4275-43-8 nih.gov |
| Melting Point | 48-49 °C sigmaaldrich.com |
| Boiling Point | 140-142 °C at 20 mmHg sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYVSNVUCFQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7763-96-4 (hydrochloride) | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
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DSSTOX Substance ID |
DTXSID50195415 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
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Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4275-43-8 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
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| Record name | 4275-43-8 | |
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| Record name | 1,3-Diphenyl-2-aminopropane | |
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| Record name | 1,3-diphenylpropan-2-amine | |
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| Record name | 1,3-DIPHENYL-2-AMINOPROPANE | |
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Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 1,3-Diphenylpropan-2-amine
The direct formation of the amine functional group at the C-2 position of the 1,3-diphenylpropane (B92013) backbone is a primary strategy for synthesizing the title compound. This is predominantly achieved through amination reactions, with reductive amination being a particularly common and effective pathway.
Amination Reactions
Direct amination can be accomplished through methods like nucleophilic substitution, where a suitable leaving group on the propane (B168953) backbone is displaced by an amine source. For instance, reacting a halide derivative such as 1,3-diphenylpropan-2-yl chloride with an amine under basic conditions can yield the desired product. Another approach involves the photochemical amination of unfunctionalized aryl C-H bonds using N-chloroamines in highly acidic media, a process that can be used to form tetrahydroquinolines and other related cyclic amines.
Reductive Amination Pathways
Reductive amination is a widely employed and highly effective method for synthesizing this compound. This process typically involves the reaction of the ketone precursor, 1,3-diphenylpropan-2-one, with an amine source like ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the final amine. chegg.commasterorganicchemistry.com
Various reducing agents and catalytic systems can be used. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent is critical; for example, NaBH₃CN is advantageous as it can selectively reduce imines in the presence of unreacted ketones. masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is also a viable route.
Transition metal catalysts are also prominent in these reactions. Iron-catalyzed reductive amination, for example, provides an industrially significant pathway. rsc.org One specific method uses iron pentacarbonyl as both the catalyst and reducing agent for the reductive amination of 1,3-diphenylpropan-2-one with morpholine, yielding the corresponding amine in good yield. rsc.org
Synthesis of Related β-Amino Ketone Scaffolds
β-Amino ketones are valuable synthetic intermediates for producing a wide range of biologically active molecules, including β-amino alcohols. The 1,3-diphenylpropan-2-one scaffold is frequently used in reactions to generate these important structures.
Mannich Reaction Strategies utilizing 1,3-Diphenylpropan-2-one Derivatives
The Mannich reaction is a classic and powerful tool for carbon-carbon and carbon-nitrogen bond formation, producing β-amino carbonyl compounds. rasayanjournal.co.in This one-pot, three-component reaction involves an aldehyde, a primary or secondary amine, and a carbonyl compound containing an active α-hydrogen, such as 1,3-diphenylpropan-2-one. rsc.orglookchem.com
A wide array of catalysts have been developed to improve the efficiency and selectivity of the Mannich reaction. These include:
Heterogeneous Catalysts: Cellulose sulfuric acid (CSA) has been shown to be a biodegradable and effective catalyst for the stereoselective synthesis of anti-β-amino ketones from 1,3-diphenylpropan-2-one, aromatic aldehydes, and anilines. lookchem.com Similarly, Fe₃O₄ magnetite nanoparticles (MNPs) have been used as a recyclable heterogeneous catalyst, often in conjunction with ultrasound assistance to accelerate the reaction. arabjchem.org
Lewis Acids: Bismuth(III) triflate (Bi(OTf)₃) is a highly potent Lewis acid catalyst that can facilitate the reaction in very low concentrations (0.5 to 1 mol%), leading to excellent yields under mild conditions. samipubco.com
Brønsted Acids: Catalysts such as (bromodimethyl)sulfonium bromide have been used to mediate the reaction under solvent-free conditions at room temperature.
Organocatalysts: Bifunctional organocatalysts have been employed to achieve highly enantioselective three-component direct Mannich reactions, yielding products with excellent diastereomeric and enantiomeric ratios. nih.gov
The reaction mechanism generally involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the enol or enolate form of the ketone (1,3-diphenylpropan-2-one) on the imine. lookchem.comsamipubco.com
Table 2: Selected Mannich Reactions Utilizing 1,3-Diphenylpropan-2-one
| Aldehyde | Amine | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Aniline | Cellulose Sulfuric Acid (CSA) | Ethanol | Good | lookchem.com |
| Benzaldehyde | Aniline | Fe₃O₄ Nanoparticles (ultrasound) | Ethanol | Good to Moderate | arabjchem.org |
| Benzaldehyde | Aniline | Bi(OTf)₃ | Dichloromethane (DCM) | 92% | samipubco.com |
| Benzaldehyde | p-Toluenesulfonamide | Bifunctional Organocatalyst | Not specified | >99% | nih.gov |
Copper(II)-Catalyzed Aerobic Oxidation of Cyclopropanols for β-Aminoketones
A modern and elegant approach to synthesizing β-amino ketones involves the copper-catalyzed aerobic ring-opening of cyclopropanols in the presence of an amine. researchgate.netresearchgate.net This method offers an alternative to traditional Mannich reactions and conjugate additions. nih.gov
The process is catalyzed by copper(II) acetate (B1210297) in the presence of nucleophilic secondary aliphatic amines, using air as the oxidant. researchgate.netscite.ai The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov The choice of ligand and solvent can be tuned to direct the reaction's outcome, selectively producing either β-aminoketones or β-enaminones. researchgate.netetis.ee A proposed mechanism involves the oxidation of a Cu(I) catalyst to a Cu(III) species, which promotes the ring-opening of the cyclopropanol (B106826) to form a copper-homoenolate intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the catalyst. nih.gov Yields for β-aminoketones prepared via this method are generally good, ranging from 34% to 99%. researchgate.netscite.ai
Preparation of Precursor Molecules
The accessibility of the final products heavily relies on the efficient synthesis of key starting materials. For the synthesis of this compound and related β-amino ketones, the primary precursor is 1,3-diphenylpropan-2-one.
1,3-diphenylpropan-2-one can itself be prepared through various methods. One common route is the reduction of a chalcone (B49325) (1,3-diphenylprop-2-en-1-one). rsc.org Chalcones are readily synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde derivative, typically under basic conditions (e.g., NaOH in a water-alcohol solution) or acidic conditions (e.g., gaseous HCl in ethanol). researchgate.netgoogle.com The resulting chalcone can then be selectively hydrogenated to the saturated ketone, 1,3-diphenylpropan-2-one. rsc.org
Another important precursor is 1,3-diphenyl-1,3-propanedione, which can be synthesized by the reaction of acetophenone with ethyl benzoate (B1203000) in the presence of a strong base like sodium amide (NaNH₂). prepchem.com Additionally, 1,3-diphenylpropan-2-ol, a precursor for substitution reactions, can be prepared through known literature procedures. acs.org
Synthesis of 1,3-Diphenylpropan-2-one (1,3-Diphenylacetone) Derivatives via Claisen Condensation and Decarboxylation
The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds, which are valuable intermediates in organic synthesis. nih.gov The synthesis of 1,3-diphenylpropane-1,3-dione (B8210364), a key precursor, can be achieved through a Claisen-type condensation. For instance, the reaction of acetophenone with ethyl benzoate in the presence of a strong base like sodium amide (NaNH2) yields the sodium salt of the β-diketone. Subsequent neutralization with an acid, such as hydrochloric acid (HCl), affords 1,3-diphenyl-1,3-propanedione. prepchem.com This β-diketone can then be isolated and purified, often via the formation of its copper salt. prepchem.com
A related approach involves the Claisen condensation of phenylacetates, which, after hydrolysis and decarboxylation, can lead to symmetrical 1,3-diphenylacetone (B89425) derivatives. thieme-connect.comlibretexts.org The general mechanism involves the formation of an enolate from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. libretexts.org The resulting β-keto ester can be deprotonated under the basic reaction conditions, driving the reaction forward. libretexts.org Subsequent hydrolysis of the ester group followed by heating promotes decarboxylation, yielding the corresponding ketone. libretexts.org
| Reactants | Reagents | Product | Reference |
| Acetophenone, Ethyl benzoate | 1. NaNH2 in THF2. HCl (aq) | 1,3-Diphenyl-1,3-propanedione | prepchem.com |
| Phenylacetate | Base, then H3O+, Heat | 1,3-Diphenylacetone | thieme-connect.comlibretexts.org |
Stereoselective Claisen-Schmidt Condensation for 1,3-Diphenylprop-2-en-1-ones
The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, is a widely used method for synthesizing chalcones (1,3-diphenylprop-2-en-1-ones). nih.govchemrevlett.com This reaction can be catalyzed by either an acid or a base. nih.gov For instance, the base-catalyzed condensation of acetophenone with a substituted benzaldehyde leads to the formation of a chalcone. researchgate.netresearchgate.net The stereoselectivity of this reaction often favors the formation of the more thermodynamically stable trans isomer. nih.gov
A variety of bases, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH), have been employed to facilitate this transformation. chemrevlett.com The reaction typically involves the formation of an enolate from the ketone, which then adds to the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone. nih.gov These chalcones are important intermediates as they can be further modified, for example, by reduction of the double bond and the ketone to eventually yield amines.
| Ketone | Aldehyde | Catalyst | Product | Reference |
| Acetophenone | Benzaldehyde | NaOH or KOH | (E)-1,3-Diphenylprop-2-en-1-one | nih.govchemrevlett.com |
| 4-Aminoacetophenone | Substituted Benzaldehydes | aq. NaOH | Substituted (E)-1,3-Diphenylprop-2-en-1-ones | chemrevlett.com |
| 2-Hydroxyacetophenone | Aromatic Aldehydes | Base | Substituted (E)-1,3-Diphenylprop-2-en-1-ones | researchgate.net |
Derivatization Strategies and Functional Group Transformations
Starting from key intermediates like α,β-unsaturated ketones and β-dicarbonyl compounds, a multitude of derivatization strategies can be employed to introduce nitrogen-containing functional groups and construct heterocyclic rings.
Amination of α,β-Unsaturated Ketones
The amination of α,β-unsaturated ketones is a direct route to β-aminoketones and subsequently to the corresponding amines. rsc.org One approach is the aza-Michael addition, where an amine adds to the β-position of the unsaturated ketone. rsc.org This reaction can sometimes proceed without a catalyst. rsc.org
Reductive amination offers another powerful strategy. This can be achieved through a one-pot biocatalytic cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms). nih.govacs.org This enzymatic approach allows for the conversion of α,β-unsaturated ketones into primary, secondary, and tertiary amines with high stereoselectivity. nih.govacs.org The process involves the initial reduction of the carbon-carbon double bond by the ERed, followed by the reductive amination of the resulting saturated ketone by the IRed/RedAm in the presence of an amine donor. nih.gov
Alternatively, chemical methods using reagents like sodium borohydride (NaBH4) in the presence of a catalyst can be used for the direct reductive amination of α,β-unsaturated ketones. researchgate.net Supported palladium catalysts have also been shown to be effective for the reductive amination of α,β-unsaturated carbonyl compounds, yielding the desired amines in high yields. google.com
| Starting Material | Reagents/Catalyst | Product Type | Reference |
| α,β-Unsaturated Ketone | Secondary Amine | β-Aminoketone | rsc.org |
| α,β-Unsaturated Ketone | Ene-reductase, Imine reductase, Amine donor | Chiral Amine | nih.govacs.org |
| α,β-Unsaturated Ketone | NaBH4, H3PW12O40 | Allylic Amine | researchgate.net |
| α,β-Unsaturated Carbonyl Compound | Supported Pd catalyst, H2, Amine | Saturated Amine | google.com |
Cyclization Reactions and Heterocycle Formation (e.g., Selenazol-2-amines)
The 1,3-diphenylpropane backbone can be incorporated into various heterocyclic systems. For example, 4-substituted-1,3-selenazol-2-amines can be synthesized through a two-component cyclization reaction. researchgate.net This involves the reaction of a selenourea (B1239437) with an α-haloketone. For instance, treating selenourea with 2-bromo-1,3-diphenylpropane-1,3-dione (B1265387) leads to the formation of a (4-phenyl-1,3-selenazol-5-yl)(phenyl)methanone derivative in excellent yield. researchgate.net The proposed mechanism involves the initial addition of the selenourea to the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the selenazole ring. researchgate.net
Other cyclization reactions involving derivatives of 1,3-diphenylpropane can lead to the formation of diverse heterocyclic structures. For example, 1,3-diphenylbenzo[e] nih.govnih.govmdpi.comtriazin-7(1H)-one can undergo regioselective nucleophilic addition and intramolecular cyclocondensation with various bisnucleophiles to form complex tetracene structures. rsc.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Selenourea | 2-Bromo-1,3-diphenylpropane-1,3-dione | (4-phenyl-1,3-selenazol-5-yl)(phenyl)methanone | researchgate.net |
| 1,3-Diphenylbenzo[e] nih.govnih.govmdpi.comtriazin-7(1H)-one | 1,2-Benzenediamine | 1,3-Diphenyl-1,6-dihydro- nih.govnih.govmdpi.comtriazino[5,6-b]phenazin-4-ium salt | rsc.org |
Diazenyl-1,3-diphenylpropane-1,3-dione Derivatives Synthesis
Novel diazenyl-1,3-diphenylpropane-1,3-dione derivatives can be prepared through the condensation of diazonium salts of N-aminopyrimidine derivatives with β-diketones like 1,3-diphenylpropane-1,3-dione. researchgate.neterciyes.edu.trerciyes.edu.tr The reaction involves the coupling of the diazonium salt with the active methylene (B1212753) group of the β-diketone. The resulting compounds are characterized by the presence of a diazenyl (azo) linkage connecting the pyrimidine (B1678525) ring to the 1,3-diphenylpropane-1,3-dione moiety. erciyes.edu.tr These compounds exist in an enol form, as indicated by spectroscopic data. erciyes.edu.tr
| Reactant 1 | Reactant 2 | Product | Reference |
| Diazonium salt of N-aminopyrimidine derivative | 1,3-Diphenylpropane-1,3-dione | Diazenyl-1,3-diphenylpropane-1,3-dione derivative | researchgate.neterciyes.edu.tr |
1,2,3-Triazolyl Quinolone Derivatives Synthesis
The synthesis of 1,2,3-triazole-containing quinolone derivatives often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. tandfonline.com This methodology allows for the efficient linking of a quinolone moiety to another molecular fragment through a stable 1,2,3-triazole ring. researchgate.net For instance, quinoline-phenolic natural product conjugates bearing a 1,2,3-triazole linker have been synthesized using this approach. tandfonline.com
The general strategy involves the preparation of a quinolone scaffold containing either an azide (B81097) or an alkyne functionality. This is then reacted with a complementary alkyne- or azide-functionalized partner to form the desired triazole-linked product. benthamdirect.com The versatility of this reaction allows for the creation of large libraries of compounds for various applications. researchgate.net The resulting 1,2,3-triazolo[4,5-h]quinolone derivatives have shown potential as antimicrobial agents. mdpi.com
| Reaction Type | Key Reactants | Product Type | Reference |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-functionalized quinolone, Alkyne-functionalized partner | 1,2,3-Triazole-linked quinolone conjugate | tandfonline.combenthamdirect.com |
| Intramolecular cyclization | 8-Amino-7-substituted quinolone | Triazoloquinolone derivative | mdpi.com |
Stereochemical Aspects and Asymmetric Synthesis
Enantioselective Synthesis of Chiral 1,3-Diphenylpropane-2-amine Derivatives
The organocatalytic asymmetric Michael addition is a powerful tool for carbon-carbon bond formation in an enantioselective manner. researchgate.net In the synthesis of chiral precursors to 1,3-diphenylpropan-2-amine derivatives, 1,3-diphenylpropane-1,3-dione (B8210364) often serves as a key pronucleophile. rsc.orgmaynoothuniversity.ie
Chiral bifunctional organocatalysts, particularly those based on thiourea (B124793), have proven effective in promoting the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. jst.go.jpnih.gov For instance, a novel series of chiral bifunctional tertiary amine–thioureas based on a spirobiindane scaffold has been designed and synthesized. thieme-connect.com One of these catalysts demonstrated high efficiency in the asymmetric Michael addition of 1,3-diphenylpropane-1,3-dione to nitroolefins, yielding the desired products in good yields (up to 95%) and with high enantioselectivities (up to 98% ee). thieme-connect.com
Another study utilized C3-symmetric cinchona-based organocatalysts for the Michael addition of 1,3-diphenylpropane-1,3-dione to trans-β-nitrostyrene. mdpi.com These size-enlarged catalysts showed increased selectivity compared to their monomeric cinchona counterparts, achieving excellent enantioselectivities (up to 93% ee). mdpi.com The reaction conditions, such as the solvent, were found to significantly influence the enantioselectivity, with MTBE being the optimal solvent in one case. mdpi.com
The Michael addition of malonates to symmetric unsaturated 1,4-diketones, a related transformation, has also been successfully catalyzed by thiourea and squaramide derivatives of Cinchona alkaloids, achieving high yields and enantiomeric purities (up to 93% ee). nih.gov While not directly involving 1,3-diphenylpropane-1,3-dione, this highlights the versatility of these catalyst systems.
| Catalyst Type | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Spiro-based Tertiary Amine–Thiourea | Nitroolefins | up to 95 | up to 98 | thieme-connect.com |
| Hub³-cinchona Organocatalyst | trans-β-Nitrostyrene | 69 | 93 | mdpi.com |
| Amine-thiourea (I-D) | Nitroolefin | 95 | 85 | rsc.org |
A novel strategy for the synthesis of chiral amines involves the copper-catalyzed enantioselective reductive coupling of 2-azadienes with various electrophiles. nih.govthieme.deacs.org This method generates α-aminoalkyl nucleophiles through the migratory insertion of a 2-azadiene into a Cu-H bond. nih.govacs.orgacs.org The resulting 2-azaallyl-Cu intermediate can then participate in stereoselective addition reactions. nih.gov
This approach has been successfully applied to the reductive coupling of 2-azadienes with ketones to produce 1,2-amino tertiary alcohols with vicinal stereogenic centers, achieving high yields, diastereomeric ratios (>20:1 dr), and enantiomeric ratios (>99:1 er). nih.govacs.org The choice of the chiral ligand is crucial, with Ph-BPE often being uniquely effective. thieme.de
Furthermore, this methodology has been extended to the highly stereoselective synthesis of anti-1,2-diamines through the reductive coupling of 2-azadienes with aldimines and ketimines. nih.gov These reactions, catalyzed by (Ph-BPE)Cu-H, deliver the products as a single diastereomer with high enantiomeric ratios (>95:5 er). nih.gov The resulting diamines possess easily differentiable amino groups, facilitating further synthetic modifications. nih.gov This method provides access to a diverse range of 1,2-diamines, including those that are difficult to prepare using other synthetic routes. nih.gov
| Electrophile | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Ketones | 1,2-Amino Tertiary Alcohols | up to >20:1 | up to >99:1 | nih.gov |
| Aldimines/Ketimines | anti-1,2-Diamines | Single diastereomer | >95:5 | nih.gov |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed. york.ac.uk
While direct use of (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diols as chiral auxiliaries for the synthesis of this compound derivatives is not extensively detailed in the provided context, the synthesis of these diols themselves is a key step in creating chiral ligands for asymmetric catalysis. researchgate.net The enantioselective hydrogenation of 1,3-diarylpropane-1,3-diones using a chiral Ru(II)-diphosphine catalyst can produce these enantiopure 1,3-diols. researchgate.net
These chiral diols can then be converted into other valuable chiral molecules. For example, they can be transformed into their corresponding 1,3-di-O-mesylates, which are precursors to chiral diphosphine ligands like 1,3-diphenyl-1,3-bis(diphenylphosphino)propane. researchgate.net This ligand, in turn, can be used in the Ru-catalyzed enantioselective hydrogenation of its own precursor, 1,3-diphenylpropane-1,3-dione, demonstrating a "cross self-breeding" catalytic system. researchgate.net
The diastereoselective reduction of a carbonyl group in a molecule that already contains a stereocenter is a common strategy for creating a second stereocenter with a defined relationship to the first.
In the context of synthesizing this compound derivatives, a key intermediate is often a β-amino ketone or a related structure. The reduction of the ketone functionality in such a molecule can lead to the formation of a syn- or anti-amino alcohol, depending on the reducing agent and reaction conditions.
For example, the diastereoselective reduction of γ-phthalimido-β-keto esters with sodium borohydride (B1222165) has been shown to be highly selective when carried out in methanol (B129727) at -78°C. researchgate.net This allows for the synthesis of N-protected 4-amino-1,3-diols. researchgate.net
Similarly, the reduction of Friedel-Crafts/Henry adducts derived from 1H-indole provides a pathway to chiral amino alcohols. rsc.org The reduction of (1S,2S,3R)-3-(1H-indol-3-yl)-2-amino-1,3-diphenylpropan-1-one derivatives with zinc powder in acidic conditions has been shown to be effective. rsc.org
The stereochemical outcome of the reduction of 1,3-diketones is influenced by the substrate structure, with 1,3- and 1,5-diketones generally favoring the formation of d,l-isomers. researchgate.net
Chiral Auxiliary Approaches (e.g., (R,R)- and (S,S)-1,3-Diphenylpropane-1,3-diols)
Catalyst Design for Asymmetric Transformations
The design of effective organocatalysts is central to the success of many asymmetric transformations. rsc.org Chiral bifunctional tertiary amine-thioureas have emerged as a particularly versatile and powerful class of organocatalysts. nih.govrsc.org These catalysts possess both a Lewis basic tertiary amine site and a hydrogen-bond-donating thiourea moiety within the same molecule. jst.go.jpnih.gov This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. nih.govresearchgate.net
The tertiary amine group can deprotonate the pronucleophile (e.g., 1,3-dicarbonyl compound), increasing its reactivity, while the thiourea group activates the electrophile (e.g., nitroolefin) through hydrogen bonding. rsc.org This dual activation model within a well-defined chiral scaffold leads to highly organized transition states, resulting in high levels of stereocontrol. rsc.org
A variety of chiral backbones have been employed in the design of these catalysts, including trans-1,2-diaminocyclohexane (DACH) and spirobiindane. thieme-connect.comnih.gov The catalyst developed by Takemoto and coworkers, which incorporates a dimethylamine (B145610) group, has proven to be a versatile promoter for a range of asymmetric reactions, including the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. nih.gov
Monofunctional Primary Amine Organocatalysis
Primary amines are a distinct class of organocatalysts, capable of activating carbonyl compounds through the formation of iminium ions or enamines. Unlike bifunctional catalysts, which possess a second functional group to direct the stereochemical outcome through a highly organized transition state, monofunctional primary amine catalysts rely solely on the amine group to control stereochemistry, which presents a significant challenge. ias.ac.in
Organocatalysis by monofunctional primary amines faces hurdles related to the reactivity and stability of the intermediates. The reaction of a primary amine with a carbonyl compound can lead to an imine-enamine equilibrium that may not be favorable. ias.ac.inacs.org Furthermore, the resulting iminium ion can be less nucleophilic and unstable compared to those formed from secondary amines. ias.ac.in Despite these challenges, chiral primary amines are recognized for their synthetic potential in the asymmetric functionalization of sterically demanding carbonyl compounds, a task that can be difficult for other catalytic systems. ias.ac.in While many successful primary amine catalysts are complex molecules derived from sources like cinchona alkaloids, the simple structure of this compound makes it a fundamental model for studying this class of catalysis. rsc.org Research in this area seeks to overcome the inherent challenges to unlock the full potential of simpler monofunctional primary amines in asymmetric reactions. ias.ac.in
Switchable Rotaxane Organocatalysts
A sophisticated application of amine organocatalysis involves incorporating the catalytic unit into a nih.govrotaxane, a mechanically interlocked molecule composed of a dumbbell-shaped axle threaded through a macrocycle. rsc.orgrsc.org This architecture allows for the creation of "switchable" catalysts, where the catalytic activity can be turned 'on' or 'off' by an external stimulus that controls the position of the macrocycle on the axle. rsc.orgrsc.org
Researchers have designed rotaxanes where a dibenzylamine (B1670424) unit, a secondary amine structurally related to this compound, is one of two catalytic sites on the axle. nih.govrsc.org In one such system, the axle contains a dibenzylamine group, which can perform iminium catalysis, and a squaramide group, which acts as a hydrogen-bond catalyst. nih.govrsc.org The macrocycle's position can be switched by adding acid or base.
"On" State (Iminium Catalysis): In its neutral form, the macrocycle preferentially binds to the squaramide unit, leaving the secondary amine exposed and catalytically active. nih.govrsc.org
"Off" State (Hydrogen-Bond Catalysis): Upon protonation with an acid, the macrocycle moves to encapsulate the newly formed dibenzylammonium ion, masking the amine and switching 'off' iminium catalysis, while simultaneously exposing the squaramide site to enable hydrogen-bond catalysis. nih.govrsc.org
This system demonstrated exceptional control over reactant selectivity. When presented with a mixture of 1,3-diphenylpropane-1,3-dione, crotonaldehyde, and trans-β-nitrostyrene, the catalyst's state determined the reaction outcome. nih.govrsc.org In the "on" state (amine exposed), the rotaxane selectively catalyzed the Michael addition to crotonaldehyde. nih.govrsc.org In the "off" state (squaramide exposed), the addition occurred selectively with trans-β-nitrostyrene. nih.govrsc.org
| Catalyst State | Exposed Catalytic Group | Reactant Mixture | Selective Product | Conversion |
|---|---|---|---|---|
| Neutral (1) | Secondary Amine | 1,3-diphenylpropane-1,3-dione + Crotonaldehyde + trans-β-Nitrostyrene | Michael addition to Crotonaldehyde | 40% |
| Protonated (1-H⁺·CF₃CO₂⁻) | Squaramide | Michael addition to trans-β-Nitrostyrene | 75% |
Control of Regioselectivity, Enantioselectivity, and Diastereoselectivity
The ability to control the selectivity of a chemical reaction—choosing between different sites on a molecule (regioselectivity), or forming one of two enantiomers (enantioselectivity) or multiple diastereomers (diastereoselectivity)—is a primary goal of asymmetric synthesis. masterorganicchemistry.com Organocatalysts based on the this compound framework, particularly when integrated into rotaxane structures, have shown promise in achieving such control.
Regioselectivity: As described in the previous section, switchable rotaxane catalysts provide an elegant method for controlling regioselectivity or, more accurately, chemoselectivity. By switching the active catalytic site, the rotaxane can be directed to react with one of two different electrophiles (crotonaldehyde or trans-β-nitrostyrene) present in the same reaction mixture, thereby forming a different constitutional isomer as the final product. nih.govrsc.org
Enantioselectivity and Diastereoselectivity: Control over stereoselectivity has been demonstrated using chiral rotaxanes. In one study, a rotaxane with mechanical point chirality was created. nih.gov The axle contained a secondary amine and was achiral on its own, but the fixed position of the macrocycle rendered the molecule chiral. nih.gov This mechanically chiral catalyst was used in enantioselective Michael additions and α-aminations, delivering the products with moderate to good enantiomeric ratios (er). nih.gov The catalyst could activate substrates through both enamine and iminium pathways, showcasing its versatility. nih.gov
In another example, a switchable rotaxane was synthesized containing an acyclic chiral secondary amine. nih.govrsc.org This catalyst could control both the rate and the stereochemical outcome of the Michael addition of 1,3-diphenylpropane-1,3-dione to α,β-unsaturated aldehydes. rsc.orgsemanticscholar.org The stereochemical control was comparable to or better than some standard commercial organocatalysts. semanticscholar.org
| Reaction Type | Substrate 1 | Substrate 2 | Conversion | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Iminium Catalysis (Michael Addition) | 1,3-Diphenyl-1,3-propanedione | (E)-But-2-enal | 81% | 68:32 |
| Iminium Catalysis (Michael Addition) | 1,3-Diphenyl-1,3-propanedione | (E)-Pent-2-enal | 85% | 68:32 |
| Enamine Catalysis (α-Amination) | Propanal | Dibenzyl azodicarboxylate | 96% | 66:34 |
| Enamine Catalysis (α-Amination) | 3-Phenylpropanal | Dibenzyl azodicarboxylate | 96% | 71:29 |
These examples highlight how the integration of the amine functional group within a mechanically interlocked architecture provides a sophisticated strategy for controlling the selectivity of chemical transformations. nih.govsemanticscholar.org
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanism Elucidation for Synthetic Pathways
Understanding the step-by-step processes for synthesizing 1,3-Diphenylpropan-2-amine and its derivatives is crucial for optimizing reaction conditions and yields.
The synthesis of β-aminoketones is a cornerstone for producing compounds like this compound. researchgate.net The Mannich reaction is a classic and versatile method for this transformation, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govrsc.org
In the context of synthesizing the precursor to this compound, which is 1,3-diphenyl-1-(amino)propan-2-one, a typical Mannich reaction would involve a ketone (1,3-diphenylpropan-2-one), an aldehyde (like formaldehyde), and an amine (like ammonia (B1221849) or an ammonium (B1175870) salt). rsc.org A variation involves the direct reaction of a ketone, an aldehyde, and ammonium acetate (B1210297). nih.gov
The generally accepted mechanism proceeds through several key steps:
Iminium Ion Formation: The amine and the aldehyde react to form an iminium ion. This step is typically acid-catalyzed to facilitate the dehydration of the intermediate carbinolamine. libretexts.org
Enolization: The ketone, in this case, 1,3-diphenylpropan-2-one, tautomerizes to its enol or enolate form, a process also often catalyzed by acid or base. nih.gov
Nucleophilic Attack: The electron-rich enol or enolate attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond that defines the β-aminoketone skeleton. princeton.edu
Deprotonation: A final deprotonation step regenerates the catalyst and yields the neutral β-aminoketone product.
This one-pot, three-component reaction is highly efficient for creating C-C and C-N bonds in a single operation. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Formation of an iminium ion from an amine and an aldehyde. | Iminium Ion, Carbinolamine |
| 2 | Enolization of the ketone component. | Enol or Enolate |
| 3 | Nucleophilic addition of the enol to the iminium ion. | Protonated β-aminoketone |
| 4 | Deprotonation to yield the final product. | β-aminoketone |
While not a direct reaction of this compound, the cyclization of selenourea (B1239437) with α-haloketones provides a model for understanding heterocyclic ring formation from related building blocks. This reaction is an efficient method for synthesizing 4-substituted-1,3-selenazol-2-amines. mdpi.comdoi.org The synthesis is typically a two-component cyclization performed in a suitable solvent like refluxing ethanol. mdpi.comnih.gov
The proposed mechanism is as follows:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the selenium atom of selenourea on the electrophilic carbon of the α-haloketone. This forms an initial addition product, intermediate A. mdpi.comdoi.org
Intramolecular Cyclization: Intermediate A undergoes a subsequent intramolecular cyclization. The nitrogen atom of the selenourea attacks the carbonyl carbon, forming a five-membered ring intermediate, B. mdpi.comnih.gov
Dehydration: The final step involves the elimination of a water molecule from intermediate B to afford the stable, aromatic 4-substituted-1,3-selenazol-2-amine product. mdpi.comdoi.orgmdpi.com
This mechanistic pathway highlights a common strategy in heterocyclic chemistry, where sequential addition and cyclization steps lead to complex molecular architectures. nih.govmdpi.com
Proposed Mechanisms for β-Aminoketone Formation
Rearrangement Reactions
Molecular rearrangements are fundamental processes that allow for significant structural modifications, often leading to more stable products.
The semipinacol rearrangement is a valuable transformation in organic synthesis that converts α-hydroxy epoxides, β-amino alcohols, and related compounds into ketones or aldehydes. numberanalytics.comresearchgate.net For an analog of this compound, such as the corresponding β-amino alcohol (1,3-diphenylpropan-2-ol-1-amine), this rearrangement offers a pathway to α-aryl ketones. researchgate.net
The general mechanism, particularly for a β-amino alcohol, is often initiated under acidic conditions or via diazotization of the amine (the Tiffeneau-Demjanov rearrangement variation). numberanalytics.com
Formation of a Leaving Group: The primary amine is converted into a good leaving group, typically a diazonium salt upon treatment with nitrous acid, or the hydroxyl group is protonated in acid.
Departure and Carbocation Formation: The leaving group departs, generating a carbocation.
1,2-Migratory Shift: A neighboring group (alkyl, aryl, or hydride) migrates to the carbocationic center. The migratory aptitude often depends on the ability of the group to stabilize the resulting positive charge. This 1,2-shift is the key step of the rearrangement.
Formation of the Carbonyl Group: The resulting intermediate, often an oxonium ion, is deprotonated to yield the final stable ketone or aldehyde product. researchgate.net
This rearrangement is stereospecific and allows for the construction of complex carbonyl compounds with high control over the resulting stereochemistry. researchgate.net
The Kornblum-DeLaMare rearrangement describes the base-catalyzed conversion of an organic peroxide with an α-hydrogen into a ketone and an alcohol. wikipedia.orgresearchgate.net This reaction is a key transformation in the biosynthesis of prostaglandins (B1171923) and a useful tool in organic synthesis. wikipedia.org
The mechanism is initiated by a base and proceeds as follows:
Deprotonation: A base, which can be a hydroxide (B78521) or an amine like triethylamine, abstracts an acidic α-proton from the peroxide, forming a carbanion intermediate. wikipedia.org
Rearrangement and O-O Bond Cleavage: The carbanion rearranges, leading to the cleavage of the weak oxygen-oxygen bond (bond energy of ~45 kcal/mol) and the expulsion of a hydroxide anion. wikipedia.orgrsc.org This step can also be concerted with the initial deprotonation. wikipedia.org
Product Formation: The process yields a ketone and an alcohol (formed after the expelled hydroxyl anion is protonated). wikipedia.orgrsc.org
For an acyclic peroxide, the products are a ketone and an alcohol, while cyclic peroxides can yield γ-hydroxyenones. rsc.org
| Feature | Description | Reference |
|---|---|---|
| Reactant | Primary or secondary organic peroxide with an α-hydrogen. | wikipedia.org |
| Catalyst | Base (e.g., potassium hydroxide, triethylamine). | wikipedia.org |
| Products | Ketone and alcohol for acyclic peroxides; γ-hydroxyenone for cyclic peroxides. | rsc.org |
| Key Step | Base-mediated deprotonation followed by cleavage of the O-O bond. | wikipedia.orgrsc.org |
Semipinacol Rearrangement Analogs
Tautomerism Studies (e.g., Amine-Imine Tautomerism in Related Compounds)
Tautomerism describes the equilibrium between two or more interconverting constitutional isomers, usually involving the migration of a proton. In compounds related to this compound, such as the imines formed from its ketone precursor (1,3-diphenylpropan-2-one), imine-enamine tautomerism is a critical concept. numberanalytics.comresearchgate.net
An imine with an α-hydrogen can exist in equilibrium with its enamine tautomer. researchgate.net This is analogous to the well-known keto-enol tautomerism.
Imine Form: Contains a carbon-nitrogen double bond (C=N). The carbon of the C=N bond is electrophilic. youtube.com
Enamine Form: Contains a carbon-carbon double bond adjacent to a nitrogen atom (C=C-N). The α-carbon in an enamine is nucleophilic, similar to the α-carbon of an enol. youtube.com
The interconversion is typically catalyzed by acid or base and involves two sequential proton transfers. youtube.com The position of the equilibrium is influenced by several factors:
Electronic Factors: Electron-donating groups on the nitrogen can stabilize the enamine form. numberanalytics.com
Steric Factors: Bulky substituents can favor one tautomer over the other to minimize steric strain. numberanalytics.com
Solvent and pH: Polar solvents may stabilize the more polar tautomer, and the pH can influence the protonation state of the molecule, shifting the equilibrium. libretexts.orgnumberanalytics.com
This tautomeric relationship is fundamental to the reactivity of these compounds, allowing a single molecule to exhibit both electrophilic (as the imine) and nucleophilic (as the enamine) character. researchgate.net
Hydrogen Bonding Interactions and Their Role in Reactivity
The structure of this compound, a primary amine, inherently facilitates its participation in hydrogen bonding, a key non-covalent interaction that significantly influences its chemical reactivity and physical properties. The amine group (-NH₂) features two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons, which serves as a hydrogen bond acceptor. nih.govnih.govlibretexts.org This dual capability allows the molecule to engage in complex hydrogen-bonding networks.
Hydrogen Bonding Capabilities of this compound
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.govnih.gov |
These interactions can be either intermolecular (between separate molecules) or intramolecular (within the same molecule). libretexts.org Intermolecular hydrogen bonds are crucial in the condensed phases, influencing properties such as boiling point and solubility. The "stickiness" imparted by these bonds means more energy is required to separate the molecules, leading to higher boiling points compared to non-polar analogues of similar molecular weight. libretexts.org
From a reactivity standpoint, hydrogen bonding is fundamental to the role of amines in organocatalysis. rsc.org this compound can act as a hydrogen-bond donor catalyst, activating electrophilic substrates. By donating a hydrogen bond to an electronegative atom (like a carbonyl oxygen) on a reacting partner, it can increase the electrophilicity of the substrate, thereby lowering the activation energy of a potential reaction. This mechanism is inspired by biological systems, such as enzyme catalytic triads, where hydrogen-bonding arrays are used to control reactivity and selectivity. rsc.org The formation of seven-membered intramolecular hydrogen bonds is a known stabilizing conformation in similar phenolic structures, which can enforce specific molecular shapes useful in designing catalysts. researchgate.net While not directly documented for this compound, the potential for such intramolecular interactions between the amine group and the phenyl rings' pi-systems could influence its conformational preferences and thus its reactivity.
Oxidative Transformations
The amine functional group in this compound is a primary site for oxidative transformations. While specific examples of oxidative carbotrifluoromethylation involving this compound are not prominent in the literature, it is susceptible to a range of other oxidative reactions, primarily targeting the amine group and its adjacent carbon atom.
One of the most significant oxidative reactions for primary benzylic amines is the oxidative homocoupling to form imines. nih.govacs.orgnih.gov Under aerobic conditions and often facilitated by a catalyst, two molecules of this compound can condense to form N-(1,3-diphenylpropan-2-ylidene)-1,3-diphenylpropan-2-amine. This transformation is of great interest as imines are valuable intermediates in the synthesis of numerous fine chemicals and pharmaceuticals. nih.gov Various catalytic systems have been developed for this type of reaction, including TiO₂-silicate photocatalysts under visible light, cesium-promoted mesoporous manganese oxide, and water-soluble cobalt complexes, using environmentally benign oxidants like air or molecular oxygen. nih.govnih.govacs.org
Stronger oxidizing agents can lead to the formation of a ketone. Research on the closely related secondary amine, (1,3-diphenylpropan-2-yl)(methyl)amine, shows it undergoes oxidation with reagents like potassium permanganate (B83412) or chromium trioxide to yield the corresponding ketone. By analogy, the primary amine this compound is expected to be oxidized to 1,3-diphenylpropan-2-one under similar conditions.
Furthermore, other oxidative pathways for primary amines have been established. These include oxidative dehydrogenation to form nitriles and oxidative cyanation, which proceeds via an imine intermediate that is trapped by a cyanide source. nih.govresearchgate.net These reactions highlight the versatility of the amine group as a synthetic handle for introducing further functionality into the molecule.
Summary of Potential Oxidative Transformations
| Reaction Type | Reagents/Catalyst | Product | Source(s) |
|---|---|---|---|
| Oxidative Homocoupling | Aerobic (O₂/Air), Various Catalysts (e.g., Co, MnOₓ, TiO₂) | N-(1,3-diphenylpropan-2-ylidene)-1,3-diphenylpropan-2-amine | nih.govnih.govacs.org |
| Oxidation to Ketone | Strong Oxidants (e.g., KMnO₄, CrO₃) | 1,3-Diphenylpropan-2-one | |
| Oxidative Cyanation | Singlet Oxygen, TMSCN | 2-amino-3-phenyl-2-(phenylmethyl)propanenitrile | nih.gov |
Advanced Structural and Spectroscopic Elucidation
Single Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on atomic coordinates, connectivity, and stereochemistry.
For chiral molecules like 1,3-Diphenylpropan-2-amine, X-ray crystallography is the definitive method for determining the absolute configuration of its stereogenic centers. nih.gov The technique relies on the anomalous scattering of X-rays by the atoms within the crystal. encyclopedia.pub When using a radiation source with a suitable wavelength (such as Cu-Kα), the differences in scattering intensity between Friedel pairs of reflections can be measured. encyclopedia.pub
This effect allows for the calculation of the Flack parameter, a value that indicates whether the determined absolute structure is correct. encyclopedia.pubox.ac.uk A Flack parameter close to zero with a small standard uncertainty confirms the correctness of the assigned enantiomer, whereas a value close to one indicates that the inverted structure is the correct one. encyclopedia.pub This method provides an unequivocal assignment of the (R) or (S) configuration at the chiral center (C2) of an enantiomerically pure sample of this compound.
Crystallographic analysis provides highly accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles. While a crystal structure for the parent this compound is not available in the provided search results, data from closely related structures, such as 2,2-difluoro-1,3-diphenylpropane-1,3-dione (B13418151) and 1,3-diphenyl-propan-2-one oxime, illustrate the level of detail obtained.
In the structure of 2,2-difluoro-1,3-diphenylpropane-1,3-dione, the two phenyl rings are oriented nearly perpendicular to each other. beilstein-journals.org The analysis of 2-[2-(4-Acetylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione shows an interplanar angle of 80.51 (6)° between its two benzoyl units. researchgate.net For 1,3-diphenyl-propan-2-one oxime, the bond lengths and angles are reported to have no unusual features. researchgate.net This precise geometric data is crucial for understanding the molecule's conformation and steric properties.
Table 1: Selected Dihedral Angles in 2-[2-(4-Acetylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione This interactive table provides data on the torsion angles within a related diphenylpropane structure, highlighting the orientation of its constituent parts.
| Atoms Involved (Torsion Angle) | Angle (°) |
|---|---|
| Hydrazinylidene and Benzoyl Group 1 | 43.43 (6) |
| Hydrazinylidene and Benzoyl Group 2 | 54.16 (6) |
| Interplanar Angle between Benzoyl Units | 80.51 (6) |
Data sourced from a crystallographic study of 2-[2-(4-Acetylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione. researchgate.net
X-ray crystallography reveals how molecules are arranged in the crystal lattice, governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. In the crystal structure of 1,3-diphenyl-propan-2-one oxime, centrosymmetrically related molecules are linked by O-H···N hydrogen bonds to form dimers. researchgate.net Similarly, derivatives of 1,3-diphenylpropane-1,3-dione (B8210364) exhibit crystal packing influenced by weak intermolecular interactions with an adjacent aryl ring. beilstein-journals.org In some cases, these interactions lead to the formation of inversion dimers via C-H···O hydrogen bonds and π–π stacking interactions. researchgate.net The study of these interactions is fundamental to understanding the physical properties of the solid material, including its stability and solubility.
Analysis of Bond Lengths, Angles, and Dihedral Angles
Advanced NMR Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation in solution and for studying molecular dynamics.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the carbon-hydrogen framework of this compound and its analogues. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the chemical environment of each nucleus. For example, ¹H and ¹³C NMR data for the related compound 1,3-diphenylpropan-1-one have been fully assigned. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for 1,3-diphenylpropan-1-one This interactive table shows the chemical shifts for the carbon atoms in a structurally similar ketone, providing a reference for the diphenylpropane backbone.
| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |
|---|---|
| C=O | 199.26 |
| Quaternary Aromatic C | 141.31 |
| Quaternary Aromatic C | 136.89 |
| Aromatic CH | 133.07 |
| Aromatic CHs | 128.76-128.34 (multiplet) |
| Aromatic CH | 128.06 |
| Aromatic CH | 126.15 |
| CH₂ (adjacent to C=O) | 40.46 |
| CH₂ (adjacent to phenyl) | 30.15 |
Data sourced from the characterization of 1,3-diphenylpropan-1-one. rsc.org
For derivatives of this compound containing other NMR-active nuclei, multi-nuclear NMR provides further structural insights. ⁷⁷Se NMR, for instance, is highly effective for characterizing organoselenium compounds. huji.ac.ilorganicchemistrydata.org The ⁷⁷Se nucleus has a wide chemical shift range, making it very sensitive to the electronic environment of the selenium atom. huji.ac.il In studies of substituted 1,3-selenazol-2-amines, ⁷⁷Se NMR chemical shifts were observed in the range of 568.1 to 590.1 ppm. mdpi.com This technique would be invaluable for confirming the structure of selenium-containing analogues of this compound. researchgate.net
Solid-state NMR (ssNMR) is used to investigate the structure and dynamics of molecules in the solid phase. Deuterium (²H) magic-angle spinning (MAS) NMR is particularly powerful for studying molecular motion. acs.org By replacing specific protons with deuterium, one can probe the dynamics of different parts of a molecule. researchgate.net
This technique has been used to study the rotational dynamics of various functional groups, including amines, tethered to solid supports or within crystalline materials. acs.orgacs.org The line shape and relaxation times of the ²H NMR signal are sensitive to the rate and geometry of molecular motion on the microsecond timescale. acs.org For a deuterated analogue of this compound, ²H-MAS NMR could be used to quantify the motion of the phenyl rings or the dynamics of the aminopropyl backbone within a crystal lattice, providing insights into conformational flexibility and phase transitions. researchgate.net
Multi-Nuclear NMR (e.g., 1H, 13C, 77Se NMR) for Detailed Structural Assignment
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, a primary aliphatic amine, the IR spectrum exhibits characteristic absorption bands that confirm its structure. wpmucdn.comorgchemboulder.comlibretexts.org
Primary amines (RNH₂) typically show two N-H stretching vibrations due to symmetric and asymmetric stretching modes. libretexts.org For this compound, these bands appear in the region of 3400-3250 cm⁻¹. orgchemboulder.com The presence of two distinct peaks in this region is a clear indicator of the primary amine group. wpmucdn.comlibretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The C-N stretching vibration for aliphatic amines is typically found between 1250-1020 cm⁻¹. orgchemboulder.com The spectrum also displays strong absorptions corresponding to the aromatic rings. C-H stretching vibrations for sp²-hybridized carbons in the benzene (B151609) rings are observed above 3000 cm⁻¹, while C-H stretching for sp³-hybridized carbons in the propane (B168953) chain appear below 3000 cm⁻¹. msu.edu Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3400-3250 (two bands) orgchemboulder.com |
| N-H Bend (Scissoring) | Primary Amine | 1650-1580 orgchemboulder.com |
| C-N Stretch | Aliphatic Amine | 1250-1020 orgchemboulder.com |
| C-H Stretch | Aromatic (sp²) | > 3000 msu.edu |
| C-H Stretch | Aliphatic (sp³) | < 3000 msu.edu |
| C=C Stretch | Aromatic Ring | 1600-1450 |
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₇N), the molecular weight is 211.31 g/mol . nih.govsigmaaldrich.com
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) for a monoamine compound will have an odd m/z value, which is consistent with the nitrogen rule. libretexts.orgmiamioh.edu The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.orgmiamioh.edu In the case of this compound, this would involve the cleavage of the bond between the carbon bearing the amine group and the adjacent methylene (B1212753) carbons.
A prominent fragmentation pathway involves the loss of a benzyl (B1604629) radical (C₇H₇•, m/z 91), leading to a significant peak at m/z 120. This m/z 120 peak is often the base peak in the spectrum. nih.gov Another possible fragmentation is the loss of a phenylmethyl radical, also resulting in a fragment with m/z 120. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the benzyl fragment, is also a characteristic and often intense peak in the mass spectra of compounds containing a benzyl group. nih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |
| 120 | [M - C₇H₇]⁺ | Base Peak, result of α-cleavage nih.gov |
Quasielastic Neutron Scattering (QENS) for Molecular Dynamics
Studies on DPP tethered to the surface of mesoporous silica (B1680970) (MCM-41) have utilized QENS to investigate its diffusive motions. researchgate.netresearchgate.net These studies analyzed the dynamics in terms of localized diffusion within a confined geometry. researchgate.net The motion of hydrogen atoms is particularly sensitive to neutron scattering, allowing for the characterization of their movement. researchgate.net It was found that both the pore size of the MCM-41 and the surface coverage of DPP influenced the amplitude of motion and the diffusion coefficient. researchgate.net
For this compound, a QENS experiment would likely reveal complex dynamics involving:
Whole-molecule diffusion: Translational motion of the entire molecule.
Internal rotations: Rotational motion of the phenyl groups around the C-C bonds.
Segmental motion: Flexing and bending of the propane backbone.
Localized motions: Reorientational jumps of the amine group.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bbec.ac.in The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. bbec.ac.in
For this compound, the chromophores are the two phenyl rings. Simple alkyl amines typically absorb in the far UV region (around 200 nm), which is often of limited diagnostic value. libretexts.org However, in arylamines, the interaction of the nitrogen lone pair with the π-electron system of the aromatic ring can shift the absorption to longer wavelengths. libretexts.org
The UV spectrum of this compound is expected to be dominated by the absorptions of the benzene rings. Benzene itself exhibits a strong absorption band around 204 nm (a π → π* transition) and a weaker, structured band around 256 nm (a "forbidden" π → π* transition). libretexts.org In this compound, the presence of the alkylamine substituent on the propane chain, which separates the two phenyl groups, means the electronic conjugation between the rings is broken. Therefore, the spectrum would likely resemble that of a simple alkylbenzene, such as toluene (B28343) or ethylbenzene.
Studies on related compounds like 1,3-diphenylpropane-1,3-diones have shown that the position of substituents on the phenyl rings can influence the UV absorption spectrum. nih.govresearchgate.net While this compound lacks the extended conjugation of these diones, the principle that substituent effects can modulate the electronic transitions remains relevant. nih.govresearchgate.net
Table 3: Expected UV-Vis Absorption for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Phenyl Ring | ~204 |
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique is highly sensitive to the molecular environment and conformation.
While specific fluorescence data for this compound is not extensively documented, the fluorescence properties can be inferred from its structure. The fluorescence is expected to originate from the phenyl groups. The efficiency and wavelength of fluorescence can be influenced by the flexibility of the propane chain and the nature of the solvent.
Research on derivatives of 1,3-diphenylpropan-2-one, a closely related ketone, has been conducted to create fluorescent chemosensors. researchgate.net For instance, dicyanomethylene-4H-pyran derivatives synthesized from 1,3-diphenylpropan-2-one exhibit fluorescence with large Stokes shifts, which is characteristic of strong intramolecular charge transfer. researchgate.net Although this compound itself is not a highly conjugated system, its amine group could potentially participate in photoinduced electron transfer processes that would quench the fluorescence of the phenyl rings. The fluorescence emission spectrum would likely show an emission maximum characteristic of a substituted benzene, and its intensity would be sensitive to solvent polarity and hydrogen bonding interactions.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uniroma1.it It has become a widely used tool for predicting molecular properties due to its balance of accuracy and computational cost. github.io
Predicting the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry, is a fundamental application of computational chemistry. pennylane.ai This optimization process involves finding the minimum energy conformation on the potential energy surface. pennylane.ai For flexible molecules like 1,3-diphenylpropan-2-amine, multiple low-energy conformations, or conformers, may exist.
Computational studies on related structures, such as 1,2-diphenylethanes and 3-amino-1,2,3-triphenyl-1-propyl chloride, have utilized methods like the MM2 force field to explore conformational landscapes. researchgate.net These studies highlight the importance of considering various rotational isomers and their relative energies. While specific DFT calculations on the conformational analysis of this compound are not extensively detailed in the provided search results, the principles of geometry optimization would be applied to identify its most stable conformers. pennylane.ai The process involves starting with an initial guess of the geometry and iteratively adjusting the atomic coordinates to minimize the total energy of the molecule. pennylane.ai
The electronic structure of a molecule governs its chemical reactivity and physical properties. uwosh.edu DFT calculations provide valuable information about the distribution of electrons within a molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. bhu.ac.in For this compound, the presence of aromatic rings and the amine group would significantly influence the nature and energy of these orbitals. The phenyl groups are likely to be involved in the π-type HOMO and LUMO, while the lone pair of electrons on the nitrogen atom of the amine group would contribute to a high-energy occupied orbital.
| Calculated Electronic Property | Significance |
| HOMO Energy | Relates to electron-donating ability. |
| LUMO Energy | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. bhu.ac.in |
| Dipole Moment | Measure of molecular polarity. nih.gov |
DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. These predictions are valuable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions. researchgate.netacs.org
Calculated vibrational frequencies from DFT are often scaled to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity. researchgate.net For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to the vibrations of the phenyl rings (e.g., C-H stretching, C=C stretching), the aliphatic chain (e.g., C-H stretching, bending), and the amine group (e.g., N-H stretching, bending). Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide insights into its vibrational dynamics. uni-regensburg.de
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For molecules with functional groups like amines and adjacent carbonyls or other activating groups, keto-enol or imine-enamine tautomerism can occur. researchgate.netthieme-connect.de While this compound itself does not have the typical structure for keto-enol tautomerism, related diketone compounds like 1,3-diphenylpropane-1,3-dione (B8210364) exist predominantly in their enol form due to the formation of a stable intramolecular hydrogen bond. researchgate.net
DFT calculations can be employed to determine the relative stabilities of different tautomers by calculating their ground-state energies. scielo.br This allows for the prediction of the predominant tautomeric form in different environments. For derivatives of this compound that might exhibit tautomerism, these calculations would be crucial for understanding their structural and reactive properties.
Prediction of Spectroscopic Parameters
Molecular Mechanics (MM2 Force Field) for Conformation Studies
Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. core.ac.uk The MM2 force field is a specific set of parameters used in molecular mechanics calculations, particularly for organic molecules. researchgate.net It provides a computationally efficient way to explore the conformational space of flexible molecules.
Studies on analogous compounds, such as the diastereoisomers of 3-amino-1,2,3-triphenyl-1-propyl chloride, have successfully used the MM2 force field to investigate their conformations. researchgate.net These calculations involve evaluating the steric and electrostatic interactions between different parts of the molecule to determine the relative energies of various conformers. researchgate.net For this compound, MM2 calculations could be used to perform a systematic search of the potential energy surface to identify low-energy conformers, providing a good starting point for more accurate but computationally expensive DFT calculations.
Molecular Dynamics (MD) Simulations (e.g., for grafted molecules on surfaces)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of dynamic processes, such as conformational changes and diffusion.
Research has been conducted on 1,3-diphenylpropane (B92013) (DPP), a closely related molecule lacking the amine group, grafted onto the interior pore surfaces of mesoporous silica (B1680970) materials like MCM-41. researchgate.netacs.org In these studies, MD simulations were used to understand the behavior of the tethered molecules. researchgate.net The simulations provided insights into the conformational exchange of the grafted DPP molecules, corroborating experimental data from techniques like solid-state NMR. researchgate.net The simulations also helped to model how the molecules orient themselves within the pores, with a preference for proximity to the pore surface. researchgate.net These findings have implications for understanding how confinement affects molecular motion and reactivity on surfaces. researchgate.net While specific MD simulations for this compound were not found, the methodology applied to DPP demonstrates the potential of this technique for studying its dynamics, particularly in condensed phases or when interacting with surfaces.
Energy Framework Analysis
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern the crystal packing. This analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors within a defined radius, typically using quantum mechanical methods like Density Functional Theory (DFT).
The total interaction energy (E_tot) is decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. These components are individually scaled to align with a benchmark high-level theoretical model. The interaction energies are then used to construct "energy frameworks," which are graphical representations where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive visualization of the most significant packing interactions.
A typical methodology for this analysis includes:
Model and Basis Set: Calculations are often performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p).
Energy Calculation: The interaction energies are calculated for molecular pairs within a specified radius (e.g., 3.8 Å) around a central molecule. The CE-B3LYP model is one such scheme used for these energy calculations.
Framework Visualization: The resulting energies are used to generate framework diagrams where different colors can represent the nature of the dominant force (e.g., green for dispersion-dominated, red for electrostatic-dominated).
While this method provides profound insights into solid-state architecture, a specific energy framework analysis for this compound has not been detailed in the reviewed scientific literature.
Correlation between Experimental and Theoretical Data
A fundamental practice in computational chemistry is the correlation of theoretically predicted properties with experimentally determined data. This comparison serves to validate the computational model and provide a deeper understanding of the molecule's structure and properties. Key areas of comparison include geometric parameters (bond lengths, bond angles) and spectroscopic data.
Geometric Parameters: Experimental geometric parameters for crystalline solids are precisely determined using single-crystal X-ray diffraction. Theoretical geometries are typically obtained by performing geometry optimization calculations, often using DFT methods (e.g., at the B3PW91/TZVP level of theory) in the gaseous phase or with solvent models. rsc.org
While a crystal structure for this compound was not found in the reviewed literature, the structure of a closely related compound, 1,3-diphenyl-propan-2-one oxime , has been determined. scispace.com The experimental crystallographic data for this compound provides a basis for understanding how such a correlation would be performed. scispace.com
Table 1: Experimental Crystal Data for 1,3-diphenyl-propan-2-one oxime scispace.com
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO |
| Space Group | C2/c |
| a (Å) | 26.302(4) |
| b (Å) | 5.8640(9) |
| c (Å) | 16.516(3) |
| β (°) | 108.649(7) |
| Volume (ų) | 2419.0(7) |
| Z | 8 |
A theoretical study would calculate the optimized geometry of the molecule. The resulting bond lengths and angles would then be compared with the experimental values from the X-ray data. A strong correlation, with minimal differences (Δ), would validate the accuracy of the chosen theoretical method for that class of molecules. Discrepancies can often be explained by the different states (theoretical gas phase vs. experimental solid state) and the influence of intermolecular forces, such as hydrogen bonding, in the crystal. rsc.org For instance, in a study on a different Schiff base, the largest deviations between calculated and experimental values were observed for C-H bonds and bond angles involving hydrogen atoms, which is attributed to intermolecular stacking effects in the crystal that are absent in the gas-phase calculation. rsc.org
Table 2: Illustrative Correlation of Experimental and Theoretical Geometric Parameters (Note: This table is a hypothetical illustration of the comparison method, as a full theoretical calculation for 1,3-diphenyl-propan-2-one oxime is not provided in the source material.)
| Bond/Angle | Experimental Value (Å or °) scispace.com | Theoretical Value (Å or °) | Δ (Difference) |
| O(1)-N(2) | Value from crystal data | Calculated value | Calculated difference |
| N(2)-C(2) | Value from crystal data | Calculated value | Calculated difference |
| C(1)-C(2)-C(3) | Value from crystal data | Calculated value | Calculated difference |
Spectroscopic Data: Another powerful method of correlation involves spectroscopic data. For example, experimental ¹H NMR chemical shifts can be compared with theoretically predicted shifts. rsc.org These theoretical predictions are often made using the Gauge-Independent Atomic Orbital (GIAO) method on a geometry previously optimized by DFT. A linear regression analysis between the experimental and calculated chemical shifts can demonstrate the predictive power of the computational approach.
This compound: A Versatile Scaffold in Chemical Synthesis and Material Science
The compound this compound, with its characteristic propane (B168953) backbone flanked by two phenyl groups, serves as a significant structural motif in various domains of chemical science. ontosight.ai Its utility extends beyond its immediate identity, as the core 1,3-diphenylpropane framework is a foundational component in the synthesis of complex molecules, ligands for metal complexes, and precursors for technologically advanced materials. This article explores the specific roles of this chemical structure as a versatile building block and precursor.
Role As a Building Block and Material Precursor
The 1,3-diphenylpropane (B92013) skeleton is a key structural element that imparts specific steric and electronic properties to molecules, making it a valuable starting point for a range of applications in synthesis and materials science.
While direct complexation with 1,3-diphenylpropan-2-amine is a subject of ongoing research, its structural analogs, particularly those derived from the corresponding diketone or other substituted amines, are well-established as effective ligands in coordination chemistry. These ligands can chelate with various metal ions to form stable complexes.
Research has demonstrated the synthesis of Schiff base ligands derived from the reaction of 1,3-diphenylpropane-1,3-dione (B8210364) with thiol-based amines. These ligands readily form octahedral complexes with a range of divalent transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). questjournals.org Similarly, β-aminoketones such as 3-(4-chlorophenyl amino)-1,3-diphenyl propane-1-one, which share the core diphenylpropane structure, have been synthesized and used to form complexes with Cu(II), Zn(II), and Ni(II). researchgate.net Another notable example involves the use of the deprotonated form of 2-hydroxy-1,3-diphenylpropan-1,3-dione, which acts as a bridging enediolate ligand in a trinuclear Nickel(II) complex. nih.gov
Table 1: Examples of Metal Complexes from 1,3-Diphenylpropane Derivatives
| Ligand Precursor | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| Schiff base from 1,3-diphenylpropane-1,3-dione | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral Schiff base metal complex | questjournals.org |
| 2-hydroxy-1,3-diphenylpropane-1,3-dione | Ni(II) | Trinuclear Ni(II) enediolate complex | nih.gov |
| 3-(4-chlorophenyl amino)-1,3-diphenyl propane-1-one | Cu(II), Zn(II), Ni(II) | β-aminoketone metal complex | researchgate.net |
The 1,3-diphenylpropane framework is a cornerstone in multi-step organic syntheses, serving as a crucial intermediate en route to more complex molecular architectures. A prominent example is the compound 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one. nih.govresearchgate.netorcid.org
This compound is synthesized through a thia-Michael addition reaction between a chalcone (B49325) (specifically, 1,3-diphenyl-2-propen-1-one) and o-aminothiophenol. nih.govresearchgate.net The reaction can be efficiently conducted in an ionic liquid medium or catalyzed by HClO4–SiO2. nih.govresearchgate.netias.ac.in The primary significance of 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one lies in its role as a direct precursor to 1,5-benzothiazepines. It is an intermediate that, upon subsequent cyclization, forms the seven-membered thiazepine ring characteristic of this class of heterocyclic compounds. nih.govresearchgate.netiucr.org
Table 2: Synthesis and Application of a Key Intermediate
| Intermediate Compound | Reactants | Key Role | Reference |
|---|---|---|---|
| 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one | 1,3-Diphenyl-2-propen-1-one and o-aminothiophenol | Precursor for the synthesis of benzothiazepines via cyclization | nih.govresearchgate.netiucr.org |
Derivatives of the 1,3-diphenylpropane structure, particularly the related diketones, are valuable precursors in the development of advanced materials for optoelectronic applications. Their utility is especially pronounced in the field of Organic Light-Emitting Devices (OLEDs).
Researchers have developed highly efficient near-infrared (NIR) emitting OLEDs using fluorinated 1,3-diketonate coordination compounds of the Neodymium(III) ion (Nd³⁺). nih.gov These materials exhibit sharp luminescent bands and are suitable for OLED design due to their volatility and solubility. nih.gov The efficiency of these devices is critically dependent on the ligand environment provided by the diketone structure. nih.gov Furthermore, engineering the ancillary ligands, such as using β-diketones in iridium(III) complexes, has been shown to significantly boost the external quantum efficiency of red phosphorescent OLEDs. researchgate.net In a different application, 1,3-diphenylpropan-2-one has been used as a reactant in the synthesis of novel fused polycyclic compounds that function as green-light emitters with high chemical stability for OLEDs. google.com
Table 3: 1,3-Diphenylpropane Derivatives as Material Precursors
| Precursor Type | Advanced Material/Device | Specific Finding | Reference |
|---|---|---|---|
| Fluorinated 1,3-diketonate ligands | Near-Infrared (NIR) OLEDs | Forms Nd³⁺ complexes with high photoluminescence quantum yields for efficient electroluminescence. | nih.gov |
| 1,3-Diphenylpropan-2-one | Green-emitting OLEDs | Used as a starting material to synthesize fused polycyclic compounds with high chemical stability. | google.com |
| β-diketone ancillary ligands | Red Phosphorescent OLEDs | Engineering alkyl groups in the diketone ligand significantly enhances device performance. | researchgate.net |
The structural backbone of this compound is found in molecules that are integral to modern catalytic systems, including both organocatalysis and transition-metal catalysis. The ketone analogue, 1,3-diphenylpropan-2-one, is frequently employed as a substrate or starting material in these reactions.
In the field of organocatalysis, 1,3-diphenylpropan-2-one is a substrate in highly stereoselective three-component direct Mannich reactions. nih.gov Using a bifunctional cinchona alkaloid thiourea (B124793) as the catalyst, this reaction produces N-tosylated β-aminoketones with excellent diastereoselectivity and enantioselectivity. nih.gov The related 1,3-diphenylpropane-1,3-dione is used as a Michael donor in organocatalytic addition reactions to nitroolefins. researchgate.net
Beyond organocatalysis, 1,3-diphenylpropan-2-one serves as a key starting material for synthesizing more complex metal-based catalysts. For instance, it is used to prepare diamino-cyclopentadienone (CPD) derivatives, which are then converted into iron carbonyl complexes. These resulting complexes function as effective catalysts for reductive amination reactions. rsc.org
Table 4: Role in Catalytic Systems
| Derivative | Catalytic Reaction | Role | Reference |
|---|---|---|---|
| 1,3-Diphenylpropan-2-one | Three-component direct Mannich reaction | Aliphatic ketone substrate in an organocatalyzed reaction to form β-aminoketones. | nih.gov |
| 1,3-Diphenylpropan-2-one | Synthesis of Iron Carbonyl Catalysts | Starting material for the synthesis of diamino-CPD iron complexes used in reductive amination. | rsc.org |
| 1,3-Diphenylpropane-1,3-dione | Michael Addition | Michael donor in organocatalytic 1,4-addition to nitroolefins. | researchgate.net |
Table of Compounds Mentioned
List of Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 4275-43-8 nih.govsigmaaldrich.com |
| 1,3-Diphenylpropane-1,3-dione | 120-46-7 |
| 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one | Not readily available |
| 2-hydroxy-1,3-diphenylpropan-1,3-dione | 6142-87-6 |
| 3-(4-chlorophenyl amino)-1,3-diphenyl propane-1-one | Not readily available |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | 94-41-7 |
| o-aminothiophenol (2-Aminothiophenol) | 137-07-5 |
| 1,5-Benzothiazepine | 294-87-1 |
| 1,3-Diphenylpropan-2-one | 102-04-5 |
| N-tosylated β-aminoketone | Class of compounds |
Future Directions and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 1,3-diphenylpropan-2-amine and its analogues is no exception. Current research challenges focus on developing more environmentally benign and efficient synthetic methodologies.
One promising direction is the exploration of bio-based synthesis routes. For instance, researchers have successfully established a green route for cyclopentane-1,3-diamine from hemicellulosic feedstock, which could inspire similar bio-derived pathways for other diamines. rsc.orginnosyn.com Such approaches aim to replace petrochemical starting materials with renewable resources, thereby reducing the carbon footprint of the synthesis. nih.gov
Another key area is the development of catalytic systems that operate under mild conditions and in green solvents, such as water. Three-component reactions in aqueous media, catalyzed by phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC), have been shown to be effective for producing β-aminoketone derivatives, which are structurally related to this compound. tandfonline.com The use of recyclable nanocatalysts, such as those based on nanomagnetic Fe3O4, also represents a significant step towards sustainable synthesis, offering high efficiency and ease of separation. rsc.org Furthermore, transition-metal-free radical coupling reactions of aromatic alcohols, using reagents that can act as both a base and a radical initiator, present a simple and efficient pathway to related 1,3-diphenylpropan-1-ol (B1266756) structures. researchgate.net
Future research will likely focus on:
The use of enzymes, such as ω-transaminases, for the asymmetric synthesis of chiral amines from prochiral ketones, a method that can be highly selective and operate under mild conditions. tdx.catnih.gov
The development of one-pot, multi-component reactions that minimize waste by reducing the number of intermediate purification steps.
The application of flow chemistry to enhance reaction efficiency, safety, and scalability.
Expanding the Scope of Asymmetric Catalysis for Diverse this compound Derivatives
Chiral 1,3-diamines are valuable building blocks and have shown considerable promise as ligands and organocatalysts in asymmetric synthesis. researchgate.net A significant research challenge lies in expanding the range of reactions where derivatives of this compound can be used to control stereoselectivity.
Derivatives of 1,3-diamines have been successfully employed as organocatalysts in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. acs.orgresearchgate.net These catalysts often feature a cooperative action between a primary and a tertiary amine group. acs.orgresearchgate.net Similarly, camphor-based 1,3-diamine fragments have been incorporated into proline-based organocatalysts, showing increased catalytic activity in asymmetric aldol (B89426) reactions. researchgate.net
The design of novel bifunctional organocatalysts based on chiral 1,3-diamine scaffolds is an active area of research. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. For example, bifunctional squaramide organocatalysts derived from camphor-based 1,3-diamines have proven efficient in Michael additions. nih.gov
Future research in this area will likely involve:
The synthesis of a broader library of this compound derivatives with diverse steric and electronic properties to fine-tune their catalytic performance.
The application of these chiral ligands in a wider array of asymmetric transformations, such as hydroaminations, conjugate additions, and cycloadditions.
The development of "cross self-breeding" catalytic systems, where a chiral product can act as a ligand for its own synthesis, offering a cost-effective route to enantiopure compounds. researchgate.net
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. For reactions involving this compound and its derivatives, a combination of experimental and computational techniques is being employed to elucidate complex reaction pathways.
For instance, in the context of bifunctional organocatalysis, it is hypothesized that the 1,3-relationship of amine groups allows for intramolecular hydrogen bonding, which tunes the function of each amine group during catalysis. acs.orgresearchgate.net Mechanistic studies on the activation of catalytic precursors in iridium-catalyzed β-alkylation of alcohols have suggested that dearomatization of a pyridine (B92270) ring and deprotonation of a methylene (B1212753) linker are key steps. researchgate.net
Kinetic studies, often coupled with spectroscopic methods like UV-vis, can help to determine the rate-determining step and the role of each component in the reaction. samipubco.com Isotopic labeling experiments are also powerful tools for tracking the movement of atoms and understanding bond-forming and bond-breaking events.
Future challenges in this area include:
The characterization of transient intermediates, which are often highly reactive and present in low concentrations.
The elucidation of the precise role of solvent and additives in influencing reaction pathways and stereochemical outcomes.
The development of in-situ spectroscopic techniques to monitor reactions in real-time and gain a more dynamic understanding of the mechanism.
Integration of Computational and Experimental Methodologies for Predictive Synthesis
The synergy between computational chemistry and experimental work is revolutionizing the field of catalyst development. For this compound and its derivatives, this integration holds the key to accelerating the discovery of new catalysts and reactions.
Computational methods, such as Density Functional Theory (DFT), are being used to investigate the conformational stability and rigidity of diamine scaffolds and to understand the electronic structure of catalysts and intermediates. samipubco.comscispace.com These calculations can provide insights into the non-covalent interactions that govern stereoselectivity.
Machine learning is also emerging as a powerful tool for predicting the stereoselectivity of chemical transformations. arxiv.org By training models on large datasets of reaction outcomes, it is possible to predict the enantioselectivity of new catalysts and substrates with increasing accuracy. pnas.org This predictive power can significantly reduce the empirical "trial and error" approach to catalyst optimization. pnas.org Furthermore, computational tools like CatVS, an automated virtual screening tool, can efficiently predict stereoselectivity in asymmetric catalysis by integrating transition state force fields derived from DFT calculations. researchgate.net The Quantum-Guided Molecular Mechanics (Q2MM) method also allows for the generation of accurate, reaction-specific transition state force fields for rapid screening of ligand libraries. acs.org
Future research will focus on:
Developing more accurate and computationally efficient models for predicting reaction outcomes.
Expanding the applicability of these models to a wider range of reaction types and catalyst scaffolds.
Creating closed-loop systems where computational predictions guide automated experimental setups, which in turn generate data to refine the computational models.
Exploration of New Applications in Materials Science and Catalyst Design
The unique structural features of this compound and its analogues make them attractive candidates for applications beyond traditional organic synthesis, particularly in materials science and advanced catalyst design.
There is potential to use these diamines as monomers for the synthesis of novel polymers. For example, bio-based cyclopentane-1,3-diamine has been used to create bifunctional diol monomers for the synthesis of polyurethanes. rsc.orginnosyn.com This opens up the possibility of creating new materials with tunable properties based on the stereochemistry of the diamine building block. innosyn.com
In the realm of catalyst design, the 1,3-diamine scaffold is being explored for the creation of innovative organocatalysts. mdpi.com The ability to functionalize the amine groups and the phenyl rings allows for the fine-tuning of the catalyst's properties. For instance, the primary amine group can be utilized for chemisorption of CO2 through carbamate (B1207046) formation, suggesting potential applications in carbon capture technologies.
Future research directions in this area include:
The synthesis and characterization of polymers and coordination complexes incorporating this compound derivatives to explore their optical, electronic, and mechanical properties.
The immobilization of these diamine-based catalysts on solid supports to create heterogeneous catalysts that are easily recyclable.
The design of functional materials where the this compound unit acts as a recognition site for specific molecules or ions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-Diphenylpropan-2-amine, and what reagents are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves reductive amination of benzaldehyde derivatives with phenylacetone, using catalysts like palladium or nickel. Key reagents include sodium cyanoborohydride (NaBH3CN) for selective reduction and hydrochloric acid for salt formation. Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize side products such as imine intermediates. Solvent choice (e.g., methanol or THF) also impacts reaction efficiency .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) is the gold standard for resolving its crystal structure . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- FT-IR : To identify amine (-NH) and aromatic C-H stretches.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility. Store in airtight containers away from oxidizers. Waste must be neutralized with dilute HCl before disposal .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer : Transaminase-mediated biocatalysis enables enantioselective synthesis of (R)- or (S)-isomers. For resolution:
- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol mobile phases.
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. What computational strategies are recommended for predicting the biological activity of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and docking simulations (e.g., AutoDock Vina) to assess binding affinity toward targets like monoamine transporters. Validate predictions with in vitro assays (e.g., radioligand binding studies) .
Q. How should researchers address contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies often arise from structural modifications (e.g., fluorination at meta/para positions) or assay conditions (e.g., pH, cell lines). Resolve by:
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3',4'-difluoro derivatives) to isolate substituent effects .
- Dose-Response Curves : Ensure consistent EC50/IC50 measurements across studies.
- Meta-Analysis : Aggregate data from multiple sources to identify trends .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?
- Methodological Answer : Use isotopic labeling (e.g., C at the amine group) to track metabolites via LC-MS/MS. Pair with hepatocyte incubations or microsomal assays to identify cytochrome P450 isoforms involved. Control for species-specific metabolism (e.g., murine vs. human models) .
Key Considerations for Experimental Design
- Reproducibility : Document solvent purity, catalyst lot numbers, and ambient conditions.
- Negative Controls : Include unmodified analogs and vehicle-treated groups in bioassays.
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
